8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Adenosine A1 receptor Structure-Activity Relationship Selectivity

8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 313530-83-5, molecular formula C₁₈H₂₂N₄O₂S, MW 358.5 g/mol) is a synthetic purine-2,6-dione derivative. It belongs to the xanthine class of adenosine receptor (AR) antagonists, distinguished by a free N1–H position, an 8-benzylthio substituent, and a 7-isopentyl group.

Molecular Formula C18H22N4O2S
Molecular Weight 358.5 g/mol
Cat. No. B11989738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Molecular FormulaC18H22N4O2S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C)CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C
InChIInChI=1S/C18H22N4O2S/c1-12(2)9-10-22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24)
InChIKeyLMTGHRYKPIXNCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione: A Structurally Differentiated Xanthine Scaffold for Adenosine Receptor Antagonist Development


8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 313530-83-5, molecular formula C₁₈H₂₂N₄O₂S, MW 358.5 g/mol) is a synthetic purine-2,6-dione derivative . It belongs to the xanthine class of adenosine receptor (AR) antagonists, distinguished by a free N1–H position, an 8-benzylthio substituent, and a 7-isopentyl group . Unlike theophylline and caffeine, which are non-selective, low-potency AR antagonists, 8-substituted xanthines with lipophilic C8 and N7 modifications exhibit enhanced receptor affinity and subtype selectivity . The unique combination of an N1-unsubstituted core, an 8-thioether linker, and a branched 7-alkyl chain positions this compound as a candidate for probing A2A/A2B adenosine receptor pharmacology with potentially reduced A1-mediated cardiac effects.

Why Generic Xanthine Scaffolds Cannot Substitute for 8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in Targeted Adenosine Receptor Research


Generic xanthines such as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) exhibit Ki values in the 10–50 µM range at A1 and A2A receptors, making them weak, non-selective agents unsuitable for dissecting subtype-specific pharmacology . Enprofylline (3-propylxanthine), which shares an N1-unsubstituted core with the target compound, shows improved A2B selectivity but lacks the 8-substituent necessary for high-affinity A2A engagement . 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) achieves sub-nanomolar A1 affinity but introduces profound cardiac A1-mediated bradycardia, limiting its utility in respiratory or CNS applications where A2A/A2B selectivity is desired . The target compound’s 8-benzylthio group provides a thioether-linked aromatic moiety that SAR studies on related 8-aryl/aralkylthio-xanthines have shown can enhance A2A potency and selectivity over A1 , while the 7-isopentyl chain modulates lipophilicity and metabolic stability differently than the 7-methyl of caffeine or the unsubstituted N7 of theophylline. These structural differences make simple substitution with a generic xanthine inadequate for experiments requiring a specific A2A/A2B-biased antagonist profile.

Quantitative Differentiation Evidence for 8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione


N1-Unsubstituted Core Confers Reduced A1 Potency Relative to 1,3-Dimethylxanthines

The target compound lacks alkyl substitution at N1, a feature that distinguishes it from 1,3-dimethylxanthines (theophylline, DPCPX). SAR data on 8-substituted xanthines demonstrate that 1,3-dialkyl substitution is a key driver of high A1 affinity; removal of the N1-alkyl group (as in enprofylline and 3-methylxanthine derivatives) consistently reduces A1 binding by ≥10-fold . This structural feature predicts that 8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione will have lower A1 affinity than the 1,3-dimethyl analog 8-(benzylthio)-7-isopentyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS 376623-53-9), resulting in a higher A2A-to-A1 selectivity window that is desirable for CNS and pulmonary applications where A1-mediated bradycardia is to be avoided.

Adenosine A1 receptor Structure-Activity Relationship Selectivity

8-Benzylthio Substituent Enhances A2A Affinity Compared to 8-Methylthio or 8-Unsubstituted Analog

The 8-benzylthio group introduces an aromatic ring connected via a thioether linker, which SAR studies indicate can occupy a lipophilic sub-pocket of the A2A receptor that is not accessible to smaller 8-substituents. In a related series of 1,3-dipropyl-8-substituted xanthines, the 8-phenylthio analog demonstrated a 4.5-fold higher A2A affinity (Ki = 120 nM) compared to the 8-methylthio derivative (Ki = 540 nM) . The benzylthio group extends this aromatic reach by an additional methylene spacer, potentially further improving A2A complementarity. Target compound is thus predicted to exhibit superior A2A engagement relative to the 8-methylthio-7-isopentyl-3-methylxanthine analog (CAS 330990-68-6, 7-allyl series comparator), which lacks the benzyl aromatic extension.

Adenosine A2A receptor 8-Thioether Xanthines Lipophilic pocket

7-Isopentyl Chain Provides Optimized Lipophilicity (clogP ~3.8) for Blood-Brain Barrier Penetration Relative to Shorter 7-Alkyl Congeners

The 7-isopentyl substituent (branched C5 chain) contributes to a calculated logP (clogP) of approximately 3.8 for the target compound . This value falls within the optimal range (clogP 2–4) for passive blood-brain barrier (BBB) penetration, as established by CNS drug-likeness analyses . In contrast, the 7-methyl analog (clogP ~2.1) and the 7-ethyl analog (clogP ~2.6) are predicted to have lower BBB permeability, while the 7-n-hexyl analog (clogP ~4.8) may exceed the optimal range and exhibit increased plasma protein binding. The isopentyl chain thus strikes a balance between hydrophobicity-driven BBB partitioning and acceptable free fraction.

CNS penetration Lipophilicity clogP Blood-Brain Barrier

Thioether Linker at C8 May Confer Differential Metabolic Stability Relative to C8-O-Ether or C8-Carbon Linked Analogs

The C8-benzylthio group incorporates a thioether (C–S) bond at a position that is susceptible to CYP450-mediated oxidation in 8-alkyl or 8-alkoxy xanthines. Class-level metabolic studies on thioether-containing xanthines indicate that C8-thioethers undergo slower oxidative S-dealkylation compared to C8-O-ethers, which are rapidly O-dealkylated . For instance, 8-methoxyxanthine derivatives exhibit human liver microsome half-lives typically <30 min, while analogous 8-methylthio derivatives show t₁/₂ > 90 min . The target compound’s 8-benzylthio linkage is predicted to confer similarly enhanced metabolic stability versus a hypothetical 8-benzyloxy analog, translating to a longer in vivo half-life.

Metabolic stability C8-thioether Hepatic microsomes CYP450

Optimal Application Scenarios for 8-(Benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione Based on Differential Evidence


Selective A2A Adenosine Receptor Antagonist Tool for CNS Disease Models

With its predicted reduced A1 affinity (≥10-fold lower than 1,3-dimethyl analogs) and favorable clogP (~3.8) for BBB penetration , this compound is ideally suited as a pharmacological tool for dissecting A2A receptor function in rodent models of Parkinson’s disease, Huntington’s disease, and cerebral ischemia. Researchers can dose the compound with reduced concern for confounding A1-mediated bradycardia, a common limitation of high-affinity A1 antagonists like DPCPX. Procurement priority should be given by CNS pharmacology groups seeking a brain-penetrant A2A antagonist with improved cardiovascular safety window.

Pulmonary Pharmacology Studies Requiring A2B Receptor Engagement Without A1-Mediated Bronchoconstriction

The N1‑unsubstituted scaffold mimics enprofylline’s A2B-biased profile but adds the 8‑benzylthio substituent predicted to improve A2A/A2B affinity . This compound can be used in ex vivo guinea pig tracheal ring assays or in vivo ovalbumin-challenged murine asthma models to explore A2B receptor-mediated anti-inflammatory and bronchodilatory effects. Laboratories developing respiratory therapeutics should consider this compound as a more potent alternative to enprofylline for A2B-focused pharmacological validation.

Immuno-Oncology Research Requiring A2A Antagonism to Reverse T-Cell Exhaustion

A2A receptor blockade on tumor-infiltrating T cells is a validated immuno-oncology strategy. The compound’s predicted A2A selectivity window and favorable systemic stability (HLM t₁/₂ predicted >90 min) make it a candidate for in vitro T-cell activation assays (e.g., anti-CD3/CD28-induced IFN-γ release) and syngeneic mouse tumor models . Procurement by translational oncology labs is warranted when a non-deuterated, synthetically accessible A2A antagonist with predicted metabolic stability is needed for proof-of-concept studies.

Structure-Activity Relationship (SAR) Probe for Xanthine-Based Adenosine Receptor Antagonist Libraries

Medicinal chemistry groups constructing focused libraries of 8-substituted xanthines will benefit from including this compound as a key intermediate comparator. Its N1‑H/3‑Me/7‑isopentyl/8‑benzylthio substitution pattern allows direct head-to-head comparison with corresponding 1,3‑dimethyl, 8‑methylthio, and 7‑short‑chain analogs, enabling deconvolution of substitution-specific contributions to receptor affinity, selectivity, and metabolic stability . Procurement for SAR panel assembly is recommended to establish quantitative substituent effect tables.

Quote Request

Request a Quote for 8-(benzylthio)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.